molecular formula C24H17ClN2O5 B12446254 4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12446254
M. Wt: 448.9 g/mol
InChI Key: VSIFVLPEFINXIY-UHFFFAOYSA-N
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Description

4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a dimethylphenyl-substituted isoindole ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-difluorobenzoic acid
  • 2,4-Dichloropyrimidine
  • 4-Chloro-2-[(2,5-dimethylphenyl)methoxy]benzoic acid

Uniqueness

4-CHLORO-2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated benzoic acid and a dimethylphenyl-substituted isoindole ring sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C24H17ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

4-chloro-2-[[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H17ClN2O5/c1-12-3-8-20(13(2)9-12)27-22(29)16-6-4-14(10-18(16)23(27)30)21(28)26-19-11-15(25)5-7-17(19)24(31)32/h3-11H,1-2H3,(H,26,28)(H,31,32)

InChI Key

VSIFVLPEFINXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O)C

Origin of Product

United States

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